molecular formula C14H20O3 B14251739 Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester CAS No. 491845-54-6

Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester

Cat. No.: B14251739
CAS No.: 491845-54-6
M. Wt: 236.31 g/mol
InChI Key: NAIRGNOUADQQGZ-UHFFFAOYSA-N
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Description

Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular ester is synthesized from hexanoic acid and 2-(4-hydroxyphenyl)ethanol, combining the properties of both components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester typically involves the esterification of hexanoic acid with 2-(4-hydroxyphenyl)ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

Hexanoic acid+2-(4-hydroxyphenyl)ethanolH2SO4Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester+H2O\text{Hexanoic acid} + \text{2-(4-hydroxyphenyl)ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Hexanoic acid+2-(4-hydroxyphenyl)ethanolH2​SO4​​Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester+H2​O

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into hexanoic acid and 2-(4-hydroxyphenyl)ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The phenolic group in the ester can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.

Major Products Formed

    Hydrolysis: Hexanoic acid and 2-(4-hydroxyphenyl)ethanol.

    Reduction: 2-(4-hydroxyphenyl)ethyl alcohol.

    Oxidation: 2-(4-hydroxyphenyl)ethyl quinone.

Scientific Research Applications

Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester involves its interaction with biological molecules through its ester and phenolic functional groups. The ester group can undergo hydrolysis in biological systems, releasing hexanoic acid and 2-(4-hydroxyphenyl)ethanol, which can then interact with various molecular targets. The phenolic group can participate in redox reactions, potentially affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester can be compared with other esters and phenolic compounds:

    Hexanoic acid, ethyl ester: Similar in structure but lacks the phenolic group, making it less reactive in redox reactions.

    Phenyl ethanoate: Contains a phenyl group but has a different ester linkage, leading to different reactivity and applications.

    Ethyl benzoate: Similar ester structure but with a benzene ring, used primarily in fragrances and flavorings.

These comparisons highlight the unique combination of ester and phenolic functionalities in this compound, which contribute to its distinct chemical properties and applications.

Properties

CAS No.

491845-54-6

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

2-(4-hydroxyphenyl)ethyl hexanoate

InChI

InChI=1S/C14H20O3/c1-2-3-4-5-14(16)17-11-10-12-6-8-13(15)9-7-12/h6-9,15H,2-5,10-11H2,1H3

InChI Key

NAIRGNOUADQQGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCC1=CC=C(C=C1)O

Origin of Product

United States

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